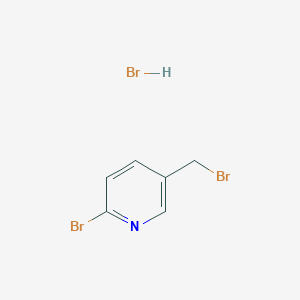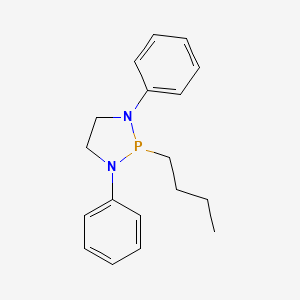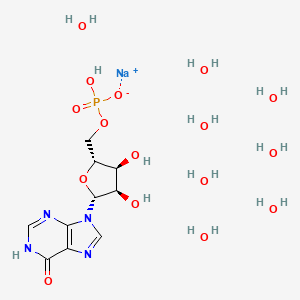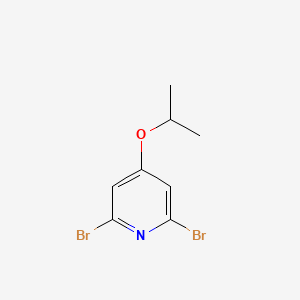![molecular formula C12H8ClIN4O2S B15331345 4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15331345.png)
4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine is an organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of chlorine, iodine, and tosyl groups attached to a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine using iodine and a suitable oxidizing agent. The tosylation step is then carried out using tosyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in biological research to study enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Comparison: 4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency as a kinase inhibitor .
Properties
Molecular Formula |
C12H8ClIN4O2S |
|---|---|
Molecular Weight |
434.64 g/mol |
IUPAC Name |
4-chloro-3-iodo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8ClIN4O2S/c1-7-2-4-8(5-3-7)21(19,20)18-12-9(11(14)17-18)10(13)15-6-16-12/h2-6H,1H3 |
InChI Key |
DNHGETATBRKDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=NC=N3)Cl)C(=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15331264.png)




dimethylsilane](/img/structure/B15331313.png)
![7-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15331320.png)
![Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331321.png)

![6-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B15331335.png)

![Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15331351.png)


